1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h7-8,11-12,15,20H,2-6,9-10H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKWILNUAJPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(5-methyl-1H-indol-3-yl)ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Scientific Research Applications
1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets in the body. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea and related compounds:
Key Comparison Points
Functional Groups and Bioactivity Sulfonylurea vs. Urea: Glipizide’s sulfonylurea group is critical for binding to pancreatic β-cell sulfonylurea receptors (SUR1), stimulating insulin secretion . Indole vs. Pyrazine/Phenyl: The 5-methylindole substituent in the target compound contrasts with Glipizide’s pyrazine-carboxamido group. Indole’s aromaticity and hydrogen-bonding capacity may enhance CNS permeability compared to pyrazine’s heteroaromaticity, which contributes to Glipizide’s antidiabetic specificity .
Physicochemical Properties Lipophilicity: The cyclohexyl group and indole system likely increase lipophilicity (logP >3), favoring blood-brain barrier penetration. In contrast, Glipizide’s sulfonyl and pyrazine groups enhance polarity, improving aqueous solubility (~0.03 mg/mL) .
Synthetic and Analytical Data Synthesis: The target compound may be synthesized via urea formation between cyclohexyl isocyanate and 2-(5-methylindol-3-yl)ethylamine, analogous to methods in .
Therapeutic Potential Glipizide: Clinically used for type 2 diabetes due to SUR1 agonism . Target Compound: The indole-ethylurea scaffold may explore neurological applications (e.g., serotonin receptor modulation) or anticancer activity, as seen in indole-based kinase inhibitors.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea, and what intermediates are critical for yield improvement?
- Methodological Answer: Synthesis involves sequential steps:
- Indole-ethylamine preparation: Alkylation of 5-methylindole with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
- Urea formation: Reacting cyclohexyl isocyanate with the indole-ethylamine intermediate in anhydrous THF. Catalysts like DMAP or triethylamine enhance coupling efficiency .
- Critical intermediates include the 5-methylindole ethylamine derivative and the isocyanate precursor. Yield optimization requires strict moisture control and stoichiometric balancing .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR spectroscopy: 1H and 13C NMR confirm proton environments and carbon connectivity. 2D techniques (COSY, HSQC) resolve overlapping signals in the indole and cyclohexyl regions .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₁₉H₂₆N₃O: 312.2076) .
- X-ray crystallography: Provides definitive solid-state conformation, particularly for resolving stereochemistry in the urea linkage (if crystalline) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer:
- In vitro cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
- Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays, leveraging the urea group’s hydrogen-bonding capacity .
- Anti-inflammatory potential: Measure COX-2 inhibition using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer:
- Modifications to the indole moiety: Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances cytotoxicity (see analogues in ).
- Cyclohexyl substitution: Replacing with smaller rings (e.g., cyclopropyl) may improve solubility while retaining target affinity .
- Urea linker variations: Thiourea or carbamate replacements alter hydrogen-bonding patterns, affecting receptor binding .
Q. What computational strategies can predict binding modes and pharmacokinetic properties?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR PDB: 1M17). The urea group often anchors to ATP-binding site residues .
- ADMET prediction: Tools like SwissADME assess logP (target ~3.5 for blood-brain barrier penetration) and CYP450 metabolism risks .
- MD simulations: GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes in aqueous environments .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer:
- Assay standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Solvent effects: Test DMSO tolerance (<1% v/v) to rule out artifactual inhibition .
- Off-target profiling: Use proteome-wide affinity chromatography to identify non-specific binding partners .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Forced degradation studies:
- Acidic/alkaline hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor via HPLC for urea bond cleavage .
- Oxidative stress: Expose to 3% H₂O₂; indole rings are prone to oxidation, forming quinone derivatives .
- Long-term storage: Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
